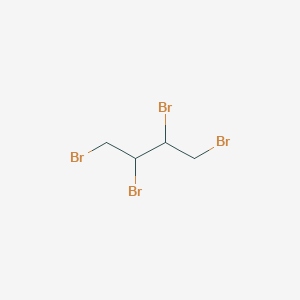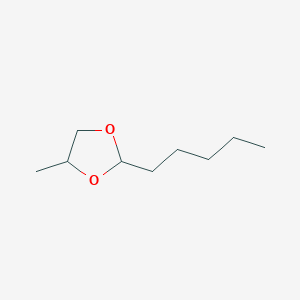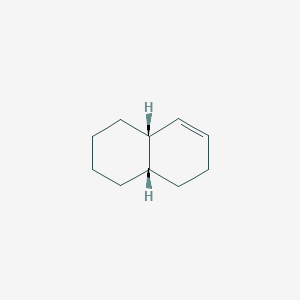
(4As,8aS)-1,2,3,4,4a,5,6,8a-octahydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4As,8aS)-1,2,3,4,4a,5,6,8a-octahydronaphthalene, also known as octahydronaphthalene, is a cyclic hydrocarbon with the chemical formula C10H18. It is a colorless liquid with a mild odor and is commonly used in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of (4As,8aS)-1,2,3,4,4a,5,6,8a-octahydronaphthalenehthalene is not well understood, but it is believed to act as a nonpolar solvent and a reducing agent in chemical reactions. It is also thought to have a stabilizing effect on certain chemical intermediates.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of (4As,8aS)-1,2,3,4,4a,5,6,8a-octahydronaphthalenehthalene. However, it has been shown to have low toxicity and is not considered to be a carcinogen or mutagen.
Vorteile Und Einschränkungen Für Laborexperimente
Octahydronaphthalene has several advantages for use in lab experiments, including its low toxicity, high boiling point, and low vapor pressure. However, it is not soluble in water and has limited solubility in polar solvents, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on (4As,8aS)-1,2,3,4,4a,5,6,8a-octahydronaphthalenehthalene. One area of interest is the development of new synthetic methods for the production of (4As,8aS)-1,2,3,4,4a,5,6,8a-octahydronaphthalenehthalene and its derivatives. Another area of research is the investigation of its potential use as a solvent and reducing agent in chemical reactions. Additionally, there is a need for further research on the biochemical and physiological effects of (4As,8aS)-1,2,3,4,4a,5,6,8a-octahydronaphthalenehthalene.
Synthesemethoden
Octahydronaphthalene can be synthesized through a variety of methods, including the hydrogenation of naphthalene, the reduction of tetralin, and the dehydrogenation of decalin. The most common method of synthesizing (4As,8aS)-1,2,3,4,4a,5,6,8a-octahydronaphthalenehthalene is through the hydrogenation of naphthalene, which involves the use of a catalyst and hydrogen gas.
Wissenschaftliche Forschungsanwendungen
Octahydronaphthalene has been widely used in scientific research as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. It has also been used as a solvent and a reagent in organic chemistry experiments.
Eigenschaften
CAS-Nummer |
1123-79-1 |
|---|---|
Produktname |
(4As,8aS)-1,2,3,4,4a,5,6,8a-octahydronaphthalene |
Molekularformel |
C10H16 |
Molekulargewicht |
136.23 g/mol |
IUPAC-Name |
(4aS,8aS)-1,2,3,4,4a,5,6,8a-octahydronaphthalene |
InChI |
InChI=1S/C10H16/c1-2-6-10-8-4-3-7-9(10)5-1/h1,5,9-10H,2-4,6-8H2/t9-,10+/m0/s1 |
InChI-Schlüssel |
FYHNWJNOEQBNGO-VHSXEESVSA-N |
Isomerische SMILES |
C1CC[C@@H]2C=CCC[C@@H]2C1 |
SMILES |
C1CCC2C=CCCC2C1 |
Kanonische SMILES |
C1CCC2C=CCCC2C1 |
Synonyme |
cis-Δ1-Octalin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



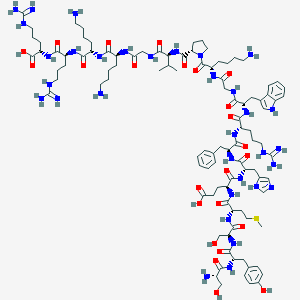
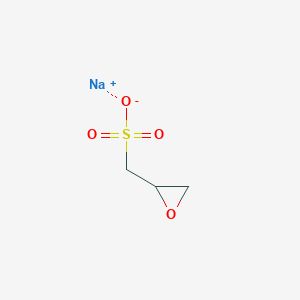
![6-Acetyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B74444.png)
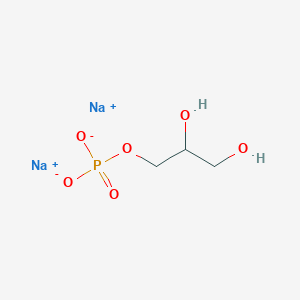
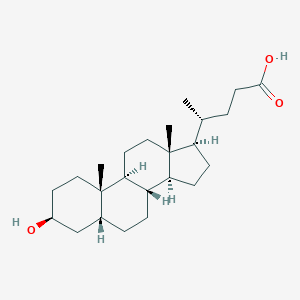
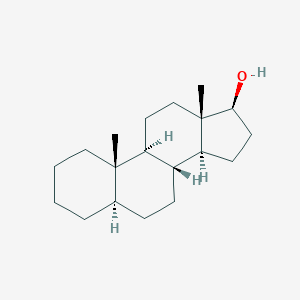
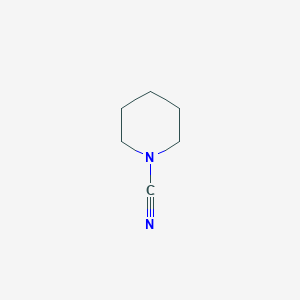
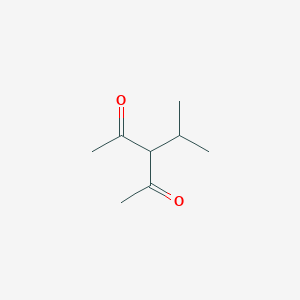
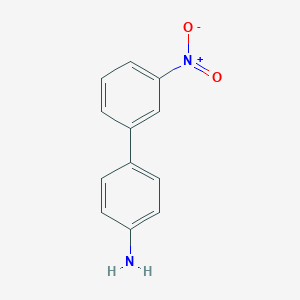
![[4-Amino-2-(trifluoromethyl)pyrimidin-5-yl]methanol](/img/structure/B74458.png)
![2-[Bis(carboxymethyl)amino]benzoic acid](/img/structure/B74460.png)
